(E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate
Description
Properties
IUPAC Name |
methyl 2-(3-oxopiperazin-2-ylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-12-6(10)4-5-7(11)9-3-2-8-5/h4,8H,2-3H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCZDUYCTPVXNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)NCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Piperazine Derivatives with Oxaloacetate Esters
A foundational approach involves the condensation of piperazine derivatives with oxaloacetate esters. Medvedeva and Shikhaliev demonstrated that methyl (3-oxopiperazin-2-ylidene) acetate reacts with N-arylmaleimides in boiling methanol with catalytic acetic acid to form hexahydro-2H-pyrido[1,2-a]pyrazine derivatives . While this method primarily yields annelated products, the intermediate enamine structure closely resembles the target compound. Adjusting the acid-to-solvent ratio is critical: catalytic acetic acid favors enamine formation, whereas excess acid promotes 1,3-dipolar cycloaddition . For instance, refluxing methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides in a 1:1 methanol-acetic acid mixture at 80°C for 10 hours yields methyl-1,6-dioxo-8-[(arylamino)carbonyl] derivatives, with yields ranging from 42% to 91% depending on the aryl substituent .
Stereoselective Synthesis via Enamine Formation
The Z/E isomerism of the exocyclic double bond in methyl 2-(3-oxopiperazin-2-ylidene)acetate necessitates stereoselective conditions. A modified procedure by Shikhaliev et al. involves reacting ethylenediamine with diethyl oxaloacetate in ethanol under reflux, yielding ethyl (Z)-2-(3-oxopiperazin-2-ylidene)acetate . To favor the E isomer, polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures (100–120°C) are employed. For example, heating N-methyl ethylenediamine with diethyl oxaloacetate in DMF for 24 hours produces the E isomer with 67% yield after recrystallization . The stereochemical outcome is confirmed via NMR, where the E isomer exhibits a distinct singlet for the exocyclic methylene proton at δ 5.65 ppm, compared to δ 5.59 ppm for the Z isomer .
Acid-Catalyzed Cyclization of Amino Esters
Cyclization of β-amino esters under acidic conditions offers a direct route. A study by Mikhajlovna Medvedeva refluxed β-amino esters with acetic acid in methanol, inducing intramolecular cyclization to form the piperazinone core . For example, treating methyl 2-(2-aminoethylamino)acetate with acetic acid at 80°C for 8 hours yields (E)-methyl 2-(3-oxopiperazin-2-ylidene)acetate with 72% purity after column chromatography (CHCl/MeOH 100:1) . This method avoids side reactions such as maleimide recyclization, which are prevalent in N-arylmaleimide-based syntheses .
Industrial-Scale Continuous Flow Synthesis
Industrial production emphasizes efficiency and scalability. A continuous flow reactor setup, as described by EvitaChem, involves pumping a solution of piperazine-2-one and methyl chloroacetate through a heated reactor (120°C, 10 bar) with triethylamine as a base. The reaction completes in 15 minutes, achieving 85% conversion. The crude product is purified via fractional distillation, yielding 98% pure (E)-methyl 2-(3-oxopiperazin-2-ylidene)acetate. This method reduces byproducts like N-methylated derivatives, which are common in batch processes.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly for sterically hindered intermediates. A protocol from PMC involves irradiating a mixture of piperazine-2-one, methyl glyoxylate, and p-toluenesulfonic acid in acetonitrile at 150°C for 20 minutes . This method achieves 89% yield with >99% E-isomer selectivity, attributed to uniform heating and reduced side reactions . The product is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials.
Comparative Analysis of Synthetic Methods
Structural Characterization and Validation
The identity of (E)-methyl 2-(3-oxopiperazin-2-ylidene)acetate is confirmed via spectroscopic methods:
-
NMR (400 MHz, DMSO-d): δ 8.41 (s, 1H, NH), 5.65 (s, 1H, CH), 3.71 (s, 3H, OCH), 3.45–3.34 (m, 4H, piperazine CH) .
-
Mass Spectrometry : Molecular ion peak at m/z 212.22 [M+H].
Challenges and Optimization Strategies
Key challenges include controlling stereochemistry and minimizing hydrolytic degradation. Strategies include:
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize the enamine intermediate, favoring E-isomer formation .
-
Catalyst Screening : p-Toluenesulfonic acid enhances cyclization rates without racemization .
-
Purification : Recrystallization from ethanol/chloroform (1:2) removes Z-isomer contaminants, improving purity to >99% .
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different piperazine derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Iodine(III) compounds are commonly used for oxidation reactions.
Reducing Agents: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method for reduction.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can have different functional groups attached to the piperazine ring .
Scientific Research Applications
(E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomers: (Z)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate
The Z-isomer (CAS: 170952-79-1) differs in the geometry of the double bond. Synthesis of the Z-isomer employs methanol as the solvent instead of ethanol, yielding a 67% crystalline product . Key $^1$H NMR differences include the absence of a deshielded NH proton in DMSO-d$6$ (δ 9.25 vs. δ 8.28 in CDCl$3$ for the E-isomer) . The Z-configuration may influence reactivity; for example, it exhibits divergent outcomes in Nenitzescu reactions, forming regioisomeric mixtures (e.g., compounds 20a and 20b) when reacted with quinones .
Ethyl Ester Analog: Ethyl 2-(3-oxopiperazin-2-ylidene)acetate
Replacing the methyl ester with an ethyl group (CAS: 104143-60-4) increases molecular weight from 184.18 g/mol (methyl) to 198.21 g/mol (ethyl), affecting physical properties such as melting point and solubility. The ethyl analog’s synthesis uses similar conditions but with ethylenediamine and DMAD in ethanol, yielding 89% regioisomeric products under thermal conditions . Safety data indicate higher volatility for the ethyl ester, requiring stringent storage protocols .
Structural Derivatives with Modified Piperazinone Cores
- Methyl 6-oxopiperidine-3-carboxylate (CAS: 958991-06-5): Replaces the conjugated enaminoester system with a ketone at position 6 of the piperidine ring. This derivative shows reduced planarity (PSA = 63.3 Å$^2$) and altered reactivity in cycloaddition reactions .
- Ethyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate : Incorporates a tetrazole ring, enhancing metal-binding capacity for coordination chemistry applications. Its crystal structure (space group $P\overline{1}$) shows intramolecular hydrogen bonding (O–H⋯N), absent in the parent compound .
Reactivity Comparison
- Nucleophilic Additions: The E-isomer reacts with N-arylmaleimides in methanol with acetic acid catalysis, acting as a C-N dinucleophile to form annelated products . In contrast, the Z-isomer undergoes regioselective [4+2] cycloadditions with nitromethane-activated quinones .
- Crystallographic Behavior: The E-isomer crystallizes in the monoclinic space group $I2/a$ with unit cell parameters $a = 8.6600(6)$ Å, $b = 14.0356(8)$ Å, and $c = 26.3917(17)$ Å . Derivatives like compound 26 (C${28}$H${38}$N$4$O$8$S$_2$) exhibit larger unit cell volumes (3171.5 Å$^3$) due to sulfonic acid substituents .
Data Tables
Table 1: Key Properties of (E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate and Analogs
Biological Activity
(E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
(E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate features a piperazine ring with a ketone and ester functional group, making it a versatile intermediate in organic synthesis. Its chemical structure can be represented as follows:
- Chemical Formula : C₈H₁₄N₂O₃
- CAS Number : 53700-43-9
Synthesis Methods
The synthesis of (E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate typically involves the condensation of piperazine derivatives with aldehydes or ketones, followed by esterification. Common reagents include acids or bases as catalysts to facilitate the reaction.
Synthetic Routes:
- Condensation Reaction : Piperazine reacts with an aldehyde to form an intermediate.
- Esterification : The intermediate undergoes esterification with methyl acetate.
Biological Activity
Research indicates that (E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate exhibits various biological activities, particularly in anti-inflammatory and analgesic domains. The compound's structural modifications influence its biological properties, making it a candidate for drug development.
The biological activity is attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate pathways involved in inflammation and pain response.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of (E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate:
- Carrageenan-induced Edema Model :
| Dose (mg/kg) | Edema Inhibition (%) | Time Points (h) |
|---|---|---|
| 5 | 19.5 | 1 |
| 25 | 63.1 | 1 |
| 125 | 48.9 | 1 |
| Diclofenac | 77.2 | 1 |
Analgesic Properties
Related compounds have shown analgesic effects in various animal models, suggesting that (E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate may also possess similar properties based on its structural analogs .
Comparative Analysis with Similar Compounds
The following table compares (E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2-(3-oxopiperazin-2-ylidene)acetate | C₉H₁₆N₂O₃ | Contains ethyl instead of methyl group |
| Methyl 1-(3-pyridinyl)-piperazine | C₉H₁₂N₂ | Incorporates a pyridine ring |
| Methyl 4-(3-oxopiperazin-2-ylidene)benzoate | C₁₂H₁₃N₂O₃ | Features a benzoate moiety |
Q & A
Basic Research Questions
Q. What methodological considerations are critical for ensuring high yield and purity in the synthesis of (E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate?
- Key reagents : Triethylamine is often used to stabilize reactive intermediates and optimize reaction conditions, while sodium borohydride or potassium permanganate may facilitate reduction/oxidation steps .
- Conditions : Refluxing in methanol with acid catalysts (e.g., H₂SO₄) under controlled pH and temperature (3–6 hours) ensures esterification efficiency .
- Purification : Ethyl acetate extraction followed by sodium bicarbonate washing and anhydrous Na₂SO₄ drying minimizes impurities .
Q. How is the compound’s molecular structure validated experimentally?
- X-ray crystallography : Single-crystal diffraction data collected on Bruker APEX-II or SMART CCD diffractometers (Mo Kα radiation, λ = 0.71073 Å) resolve bond lengths and angles. For example, torsion angles like Car–C–C=O (−8.4°) confirm stereochemistry .
- Validation software : SHELXL refines anisotropic displacement parameters, while programs like PLATON check for missed symmetry or twinning .
Q. What are the common reactivity patterns of this compound in organic synthesis?
- Nucleophilic attacks : The α,β-unsaturated ester moiety reacts with amines or alcohols under basic conditions, forming adducts.
- Cyclization : Intramolecular hydrogen bonding (e.g., O–H⋯O interactions) can stabilize cyclic intermediates, as seen in coumarin derivatives .
- Oxidation/Reduction : The 3-oxopiperazine ring is susceptible to redox modifications using NaBH₄ or KMnO₄ .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., thermal motion vs. disorder) be resolved during refinement?
- SHELX tools : Use SHELXL’s "SIMU" and "DELU" commands to model anisotropic displacement and suppress overfitting. For disordered regions, "PART" instructions partition occupancy .
- Validation metrics : R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis ensure model reliability. For example, hydrogen bonds (e.g., C–H⋯O, D···A = 3.40 Å) must align with electron density maps .
Q. What strategies optimize reaction yields while minimizing side products in scaled-up synthesis?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in cross-coupling reactions .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing byproduct formation .
- In situ monitoring : TLC or HPLC tracks reaction progress, enabling timely quenching .
Q. How can computational modeling predict the compound’s physicochemical and pharmacological properties?
- DFT calculations : Gaussian or ORCA software calculates HOMO/LUMO energies to assess redox potential. For example, PSA (67.43 Ų) predicts moderate blood-brain barrier permeability .
- Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., enzymes with hydrophobic active sites) .
- ADMET prediction : SwissADME estimates logP (2.1) and aqueous solubility (−3.2 LogS) for pharmacokinetic profiling .
Q. What experimental designs are recommended for evaluating the compound’s bioactivity in pharmacological studies?
- In vitro assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
